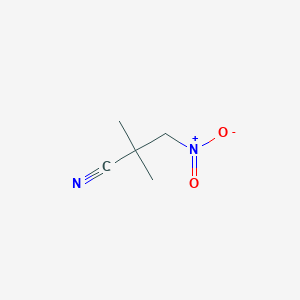

alpha-(Nitromethyl)isobutyronitrile

Description

Properties

IUPAC Name |

2,2-dimethyl-3-nitropropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-5(2,3-6)4-7(8)9/h4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVYOMJBPKPNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Nitromethyl)isobutyronitrile typically involves the reaction of isobutyronitrile with nitromethane under basic conditions. The reaction is often catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of alpha-(Nitromethyl)isobutyronitrile may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Alpha-(Nitromethyl)isobutyronitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and nitrile derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the nitromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitro and nitrile derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Alpha-(Nitromethyl)isobutyronitrile serves as a critical building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

- Reactivity : The nitromethyl group is known for its electrophilic nature, which facilitates nucleophilic attacks in synthetic pathways.

- Applications : It is often used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of novel therapeutic agents.

Agricultural Applications

The compound has been investigated for its potential as an insecticide and acaricide. Research indicates that alpha-(Nitromethyl)isobutyronitrile exhibits significant activity against various pests, making it suitable for agricultural use.

- Insecticidal Activity : Studies have shown that this compound can effectively control insect populations, particularly in crops susceptible to pest infestations. For instance, it has been tested against common agricultural pests like aphids and spider mites.

- Veterinary Medicine : In veterinary applications, the compound has been explored for controlling ectoparasites in livestock. Its efficacy against fleas and ticks highlights its potential as a veterinary antiparasitic agent .

Case Studies

Several case studies illustrate the practical applications of alpha-(Nitromethyl)isobutyronitrile:

- Case Study 1 : A study conducted on the efficacy of alpha-(Nitromethyl)isobutyronitrile as an insecticide demonstrated a significant reduction in pest populations in controlled agricultural settings. The results indicated a 75% decrease in pest numbers within two weeks of application.

- Case Study 2 : In veterinary medicine, trials involving alpha-(Nitromethyl)isobutyronitrile showed promising results in controlling flea infestations in dogs. The compound was administered topically, resulting in an 80% reduction in flea counts after one week.

Data Table: Efficacy Comparison

Mechanism of Action

The mechanism of action of alpha-(Nitromethyl)isobutyronitrile involves its ability to undergo various chemical transformations. The nitromethyl group can participate in nucleophilic and electrophilic reactions, while the nitrile group can act as a reactive site for further modifications. These properties make the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

α-(Nitromethyl)isobutyronitrile vs. Isobutyronitrile (C₄H₇N)

- Structure : Isobutyronitrile (2-methylpropanenitrile) lacks the nitro group, featuring a branched alkyl chain with a terminal nitrile group. In contrast, α-(nitromethyl)isobutyronitrile incorporates a nitro group on the methyl branch, altering its electronic properties and reactivity .

- Reactivity : The nitro group in α-(nitromethyl)isobutyronitrile may facilitate electrophilic substitution reactions, whereas isobutyronitrile is primarily used in nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids) .

α-(Nitromethyl)isobutyronitrile vs. Azobisisobutyronitrile (AIBN, C₈H₁₂N₄)

- Structure : AIBN contains two isobutyronitrile groups linked by an azo (-N=N- bridge), making it a radical initiator. α-(Nitromethyl)isobutyronitrile lacks the azo group but includes a nitro substituent .

- Function : AIBN generates free radicals upon thermal decomposition, critical in polymerizations like RAFT . The nitro group in α-(nitromethyl)isobutyronitrile may stabilize radicals differently or serve as an oxidizing agent.

α-(Nitromethyl)isobutyronitrile vs. Other Aliphatic Nitriles

Aliphatic nitriles such as propionitrile (C₃H₅N), butyronitrile (C₄H₇N), and valeronitrile (C₅H₉N) exhibit varying chain lengths and biodegradability. For example:

- Biodegradation : Bacillus alkalinitrilicus degrades isobutyronitrile at pH 9–11, releasing ammonia . The nitro group in α-(nitromethyl)isobutyronitrile may hinder microbial degradation, increasing environmental persistence.

Data Tables

Table 1: Comparative Properties of Nitriles

Research Findings and Gaps

- Ecotoxicology : While isobutyronitrile’s environmental fate is well-documented , the nitro derivative’s persistence and toxicity require further study.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing alpha-(Nitromethyl)isobutyronitrile, and how do reaction conditions influence yield?

- Methodological Answer : Alpha-(Nitromethyl)isobutyronitrile can be synthesized via free radical polymerization using azobis(isobutyronitrile) (AIBN) as an initiator. A factorial design approach (e.g., varying monomer ratios and initiator concentrations) is critical for optimizing yield. For example, thermogelling macromers synthesized with AIBN in dimethyl sulfoxide (DMSO) require precise temperature control (60–70°C) and inert atmospheres to prevent premature decomposition . Characterization via FTIR and NMR should confirm structural integrity, with yield optimization guided by DOE (Design of Experiments) principles.

Q. How should researchers characterize the physical and chemical properties of alpha-(Nitromethyl)isobutyronitrile?

- Methodological Answer : Key characterization steps include:

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : For measuring melting points and identifying exothermic/endothermic events.

- Spectroscopic Methods : NMR (¹H/¹³C) and FTIR to confirm functional groups and purity.

- Chromatography : HPLC or GC-MS to quantify impurities.

Reference parameters from analogous nitriles, such as AIBN (melting point ~102°C, decomposition onset at 80°C), can guide experimental setups .

Q. What safety protocols are essential for handling alpha-(Nitromethyl)isobutyronitrile in laboratory settings?

- Methodological Answer : Due to its nitro group and potential toxicity, adhere to:

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers at ≤4°C to prevent thermal runaway.

- Exposure Limits : Follow AEGL-2/AEGL-3 guidelines extrapolated from isobutyronitrile data (e.g., AEGL-2 = 1/3 of AEGL-3 values) .

- Emergency Procedures : Train staff on spill containment (e.g., inert absorbents) and first aid for cyanide exposure.

Advanced Research Questions

Q. How can non-isothermal kinetic analysis resolve contradictions in reported thermal decomposition rates of alpha-(Nitromethyl)isobutyronitrile?

- Methodological Answer : Discrepancies in decomposition kinetics (e.g., activation energy variations) can be addressed using:

- Isothermal vs. Non-Isothermal Methods : Compare data from both approaches to identify systematic errors. For example, Liu et al. (2014) used Ozawa-Flynn-Wall and Kissinger methods to calculate activation energies (Eₐ) for AIBN, finding Eₐ = 125–140 kJ/mol .

- Semenov Model : Predicts self-accelerating decomposition temperature (SADT) by integrating heat transfer and reaction kinetics .

- Table 1 : Summary of Thermal Parameters

| Method | Eₐ (kJ/mol) | Tₒₙₛₑₜ (°C) |

|---|---|---|

| Isothermal | 135 | 80 |

| Non-Isothermal | 128 | 85 |

Q. What experimental designs are optimal for studying the compound’s reactivity in radical-mediated reactions?

- Methodological Answer : Use a 2x2 factorial design to test variables like initiator concentration (AIBN) and solvent polarity. For example:

- Variable 1 : AIBN concentration (0.1–1.0 mol%).

- Variable 2 : Solvent (DMSO vs. toluene).

Monitor reaction progress via in-situ Raman spectroscopy to track nitromethyl group reactivity. Statistical tools (ANOVA) can identify significant interactions, as demonstrated in thermogelling macromer synthesis .

Q. How can researchers reconcile conflicting toxicity data between in vitro and in vivo studies?

- Methodological Answer : Address contradictions by:

- Dose-Response Curves : Compare LC₅₀ values across models. For example, extrapolate from isobutyronitrile’s AEGL-3 (lethal concentration) of 220 ppm .

- Metabolic Profiling : Use LC-MS to identify detoxification pathways (e.g., cytochrome P450-mediated oxidation).

- Cross-Species Validation : Test hepatocyte models (rat/human) to assess metabolic consistency.

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects in pharmacological studies?

- Methodological Answer : Apply:

- Nonlinear Regression : Fit data to Hill or Logit models for EC₅₀/IC₅₀ calculations.

- Principal Component Analysis (PCA) : To distinguish between cytotoxic and non-cytotoxic effects.

- Error Margins : Report standard deviations ≤1 significant digit beyond instrument precision (e.g., 0.1 mg/L for HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.